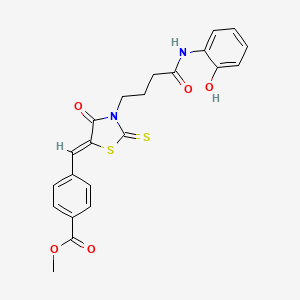![molecular formula C18H21N3O3 B2899960 N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide CAS No. 1280799-13-4](/img/structure/B2899960.png)
N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide, also known as CMOP, is a chemical compound that has attracted attention from the scientific community due to its potential applications in various fields. CMOP is a derivative of oxazole and has been synthesized through different methods.
Wirkmechanismus
The exact mechanism of action of N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This compound has also been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, this compound has been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its low toxicity and high selectivity for certain receptors. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
For research on N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide include further studies on its mechanism of action, optimization of its therapeutic potential, and development of more efficient synthesis methods. Additionally, further studies on the potential applications of this compound in various diseases, such as neurodegenerative diseases and cancer, are warranted.
Synthesemethoden
N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide has been synthesized through different methods, including the reaction of 4-methoxyphenylacetic acid with propionyl chloride, followed by the reaction with sodium cyanide and 2-amino-2-methyl-1-propanol. Another method involves the reaction of 4-methoxyphenylacetic acid with propionyl chloride, followed by the reaction with sodium cyanide and N-propyl-2-aminoethanol. Both methods result in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-11-21(12-10-19)18(22)9-8-17-20-13-16(24-17)14-4-6-15(23-2)7-5-14/h4-7,13H,3,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLJWYYBGDSGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CCC1=NC=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)
![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)
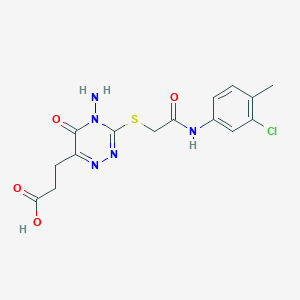
![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)
![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)
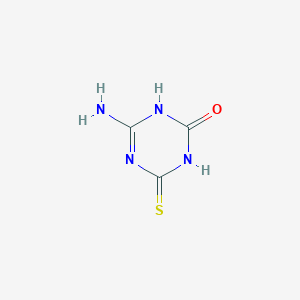
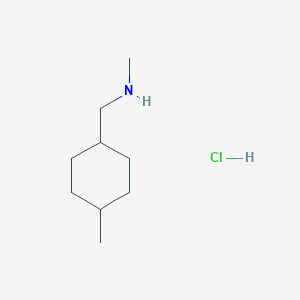
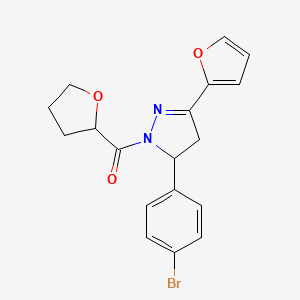
![[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol](/img/structure/B2899894.png)
